molecular formula C8H12ClN3O2 B2928101 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2137579-16-7

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2928101
CAS No.: 2137579-16-7
M. Wt: 217.65
InChI Key: SFSOUMJUEUXNHR-UHFFFAOYSA-N
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Description

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11N3O2·HCl. It is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride typically involves the following steps:

  • Formation of the Triazolopyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as aminopyridines and hydrazines, under acidic or basic conditions.

  • Carboxylation: : The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.

  • Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups at various positions on the triazolopyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted triazolopyridines with various functional groups.

Scientific Research Applications

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: : It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is compared with other similar compounds, such as:

  • Triazolopyridine: : The parent compound without the methyl and carboxylic acid groups.

  • Other Triazolopyridine Derivatives: : Compounds with different substituents on the triazolopyridine ring.

  • Related Heterocyclic Compounds: : Compounds with similar ring structures but different functional groups.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5;/h6H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSOUMJUEUXNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(CCC2=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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